Neutral Red Base
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Neutral Red Base can be synthesized through a series of chemical reactions involving the condensation of 3-amino-7-dimethylamino-2-methylphenazine with appropriate reagents. The synthesis typically involves the use of solvents like ethanol and reaction conditions that ensure the stability of the compound .
Industrial Production Methods: In industrial settings, this compound is produced by large-scale chemical synthesis, ensuring high purity and consistency. The process involves the use of advanced chemical reactors and purification techniques to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: Neutral Red Base undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also be reduced, resulting in the formation of reduced phenazine derivatives.
Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Various reagents, depending on the desired substitution, are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted phenazine compounds .
Scientific Research Applications
Mechanism of Action
Neutral Red Base exerts its effects by penetrating the plasma membrane of viable cells and accumulating in acidic compartments such as lysosomes. The dye’s ability to change color based on pH makes it a valuable tool for various biological and chemical assays. In the Neutral Red Cytotoxicity Assay, live cells incorporate the dye into their lysosomes, and as cells begin to die, their ability to incorporate the dye diminishes, indicating cell viability .
Comparison with Similar Compounds
Janus Green B: Another dye used for staining cell organelles, particularly mitochondria.
Methylene Blue: Commonly used for staining in microbiology and as a redox indicator.
Crystal Violet: Used in Gram staining for bacterial classification.
Uniqueness of Neutral Red Base: this compound is unique due to its specific staining properties for lysosomes and its ability to act as a pH indicator. Its versatility in various scientific applications, from histology to optical sensor development, sets it apart from other similar compounds .
Properties
IUPAC Name |
8-N,8-N,3-trimethylphenazine-2,8-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4/c1-9-6-13-15(8-11(9)16)18-14-7-10(19(2)3)4-5-12(14)17-13/h4-8H,16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVRJEJEXGVOMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC3=C(C=C(C=C3)N(C)C)N=C2C=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10190082 | |
Record name | Neutral Red base | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10190082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
366-13-2 | |
Record name | N8,N8,3-Trimethyl-2,8-phenazinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=366-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Neutral Red base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000366132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neutral Red base | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10190082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NEUTRAL RED BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I64IQB89JB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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